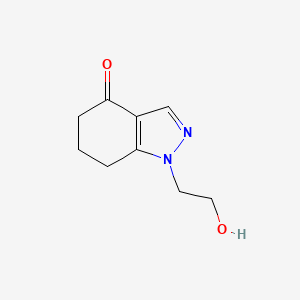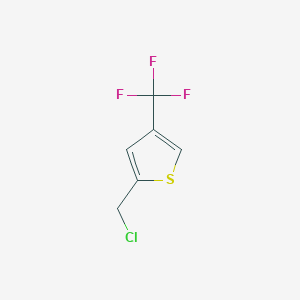
2-(Chloromethyl)-4-(trifluoromethyl)thiophene
Vue d'ensemble
Description
2-(Chloromethyl)-4-(trifluoromethyl)thiophene is an organosulfur compound that features both a chloromethyl and a trifluoromethyl group attached to a thiophene ring. Thiophenes are a class of heterocyclic compounds that are widely used in organic synthesis and materials science due to their aromatic properties and stability. The presence of the trifluoromethyl group enhances the compound’s chemical stability and lipophilicity, making it valuable in various applications, including pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-(trifluoromethyl)thiophene typically involves the chloromethylation of 4-(trifluoromethyl)thiophene. This can be achieved through a Friedel-Crafts alkylation reaction using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further improve the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-4-(trifluoromethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The trifluoromethyl group can be reduced to a difluoromethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or diisobutylaluminum hydride are used.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of difluoromethyl derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-4-(trifluoromethyl)thiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for various functionalized thiophenes.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices due to its unique electronic properties.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-4-(trifluoromethyl)thiophene involves its interaction with specific molecular targets, depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, increasing its efficacy. In materials science, the compound’s electronic properties are exploited to improve the performance of electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)thiophene: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
4-(Trifluoromethyl)thiophene: Lacks the chloromethyl group, affecting its reactivity and applications.
2-(Bromomethyl)-4-(trifluoromethyl)thiophene: Similar structure but with a bromomethyl group instead of chloromethyl, leading to different reactivity.
Uniqueness
2-(Chloromethyl)-4-(trifluoromethyl)thiophene is unique due to the presence of both chloromethyl and trifluoromethyl groups, which confer distinct chemical reactivity and enhanced stability. This combination makes it a versatile compound in various fields, including organic synthesis, pharmaceuticals, and materials science.
Propriétés
IUPAC Name |
2-(chloromethyl)-4-(trifluoromethyl)thiophene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3S/c7-2-5-1-4(3-11-5)6(8,9)10/h1,3H,2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMQIXZANVWTNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(F)(F)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 3-oxo-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]butanoate](/img/structure/B2995928.png)
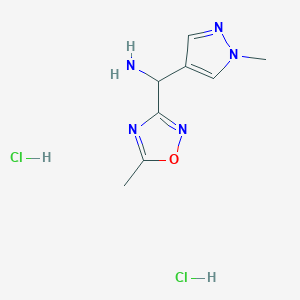
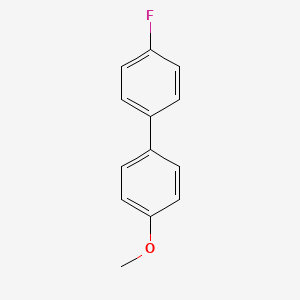
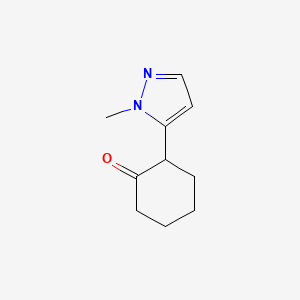

![N-(5-fluoro-2-methylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2995936.png)
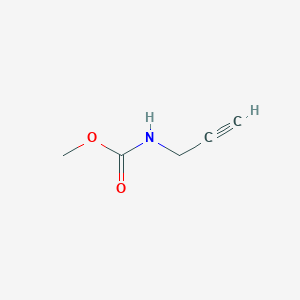
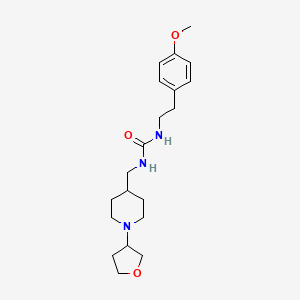
![N-[3-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]prop-2-enamide](/img/structure/B2995942.png)
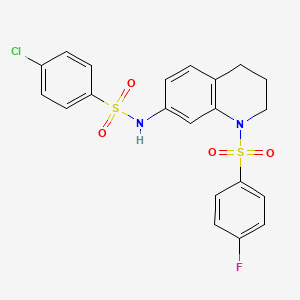
![2-{[(3,5-Difluorobenzyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2995944.png)
![2-(2,4-dimethylphenyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2995945.png)
![2-(3-{[(3-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2995950.png)
